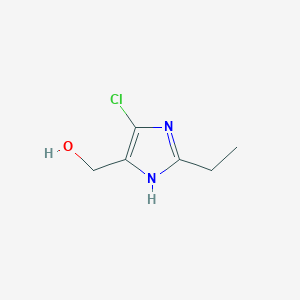
(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol
Cat. No. B140642
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05514811
Procedure details


11.5 Grams (15 mmol) of an aqueous solution containing 9.7% of sodium hypochlorite was dropwisely added to a solution consisting of 2.53 g (16.2 mmol) of the 2-ethyl-4,5-bis(hydroxymethyl) imidazole and 50 ml of water. After the dropwise addition has been finished, the mixture was stirred at room temperature for one hour, followed by neutralization by the addition of dry ice and further followed by evaporation to dryness under reduced pressure. The resulting solid was extracted with ethanol, the extract was evaporated under reduced pressure, and the resulting solid product was extracted with acetone. 1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue, the extract was concentrated under reduced pressure, and was subjected to the column chromatography (silica gel-acetone) to obtain a 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.46 g (yield 43.0% with respect to the starting material consumed). The TLC and spectra were measured to be the same as those of Example 3.
[Compound]
Name
aqueous solution
Quantity
15 mmol
Type
reactant
Reaction Step One


Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.53 g
Type
reactant
Reaction Step Two



Yield
43%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][O-].[Na+].[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9](CO)[N:10]=1)[CH3:5].C(=O)=O>O>[CH2:4]([C:6]1[NH:7][C:8]([CH2:13][OH:14])=[C:9]([Cl:1])[N:10]=1)[CH3:5] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Step Two
|
Name
|
2-ethyl-4,5-bis(hydroxymethyl) imidazole
|
|
Quantity
|
2.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1NC(=C(N1)CO)CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwisely added to a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further followed by evaporation to dryness under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solid was extracted with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract was evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solid product was extracted with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the extract was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1NC(=C(N1)Cl)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
